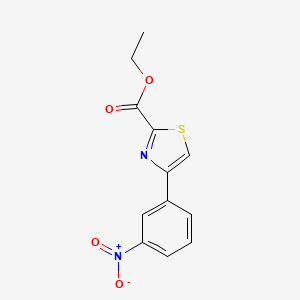

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Description

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a thiazole derivative featuring a 3-nitrophenyl substituent at the 4-position of the heterocyclic ring and an ethyl ester group at the 2-position.

Properties

IUPAC Name |

ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHIBZDQVVYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205783 | |

| Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-05-6 | |

| Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53101-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Nucleophilic Addition: The thiazole ring can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Hydrochloric acid or sodium hydroxide.

Nucleophilic Addition: Electrophiles such as alkyl halides.

Major Products Formed:

Reduction: 4-(3-aminophenyl)thiazole-2-carboxylate.

Hydrolysis: 4-(3-nitrophenyl)thiazole-2-carboxylic acid.

Nucleophilic Addition: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promising activities against several diseases, particularly in anticancer and antimicrobial research. For instance, compounds derived from this thiazole derivative have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects. In one study, derivatives exhibited IC50 values indicating potent anticancer activity against human lung adenocarcinoma cells .

Mechanism of Action

The mechanism of action involves the interaction of the thiazole ring with specific molecular targets within cells. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Material Science

Organic Semiconductors

this compound is being explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of thiazole derivatives make them suitable candidates for applications in optoelectronic devices. Research indicates that modifications to the thiazole structure can enhance charge transport properties, making them valuable in electronic applications.

Biological Studies

Biochemical Assays

In biological research, this compound functions as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a useful tool for understanding biological pathways and mechanisms. For example, studies have utilized this compound to investigate its effects on carbonic anhydrase activity, revealing significant inhibitory effects that could lead to therapeutic applications .

Case Studies

-

Anticancer Activity

A series of studies focused on synthesizing derivatives of this compound revealed significant anticancer properties. For instance, a derivative demonstrated selectivity against A549 human lung adenocarcinoma cells with an IC50 value of approximately 23.30 ± 0.35 µM . This highlights the potential for developing targeted cancer therapies based on this compound. -

Enzyme Inhibition

Research investigating the inhibition of carbonic anhydrase III by thiazole derivatives indicated that modifications to the ethyl ester group significantly influenced inhibitory potency. The presence of specific functional groups was essential for achieving high levels of enzyme inhibition, paving the way for new therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Substituents and Their Impacts:

- Nitro Group (Electron-Withdrawing): 3-Nitrophenyl vs. 2-Nitrophenyl: The nitro group’s position alters resonance effects. highlights that the 2-nitrophenyl derivative exhibits enhanced reactivity due to nitro’s proximity to the thiazole core . Solubility Trends: Nitro-substituted compounds generally exhibit lower aqueous solubility but higher solubility in polar organic solvents (e.g., ethanol, DMSO) compared to methoxy or methyl derivatives .

Methoxy Group (Electron-Donating):

- Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate () demonstrates increased electron density on the phenyl ring, which may enhance nucleophilic substitution reactivity. The methoxy group also improves solubility in alcohols and ethers .

- Melting Point Comparison: The 4-methoxyphenyl derivative (mp 150.5°C) has a significantly higher melting point than the 2-methoxyphenyl analog (mp 70.3°C), attributed to improved crystal packing from para-substitution .

- Trifluoromethyl Group (-CF₃): Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate () exhibits strong electron-withdrawing effects, comparable to nitro groups.

Table 1: Substituent Effects on Physical Properties

*Estimated values based on structural analogs.

Commercial Availability and Handling

- Nitro Derivatives: Limited commercial availability for the 3-nitro isomer; the 2-nitro analog is listed by CymitQuimica with variable pricing (1g: €151–258) .

Biological Activity

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which contains sulfur and nitrogen atoms, and is substituted with a nitrophenyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes, including proteases involved in viral replication. For instance, studies showed that thiazole derivatives, including this compound, inhibit the dengue virus NS2B-NS3 protease, demonstrating an uncompetitive mode of inhibition with IC50 values below 30 μM .

- Anticancer Activity : The compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and disrupt capillary formation, suggesting potential as an anti-angiogenic agent .

- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. This compound may exhibit broad-spectrum antibacterial and antifungal effects due to its structural properties .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. A study focused on the synthesis of various thiazole compounds demonstrated that some derivatives exhibited significant inhibition against dengue virus protease with promising IC50 values . The mechanism involved blocking viral RNA synthesis and replication at later stages of infection.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3au | 20.76 | DENV NS2B-NS3 Protease |

| 3aq | 15.15 | DENV NS2B-NS3 Protease |

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound against various cancer cell lines. The compound showed promising results in inducing apoptosis and inhibiting cell proliferation:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HEPG2 | 0.72 | Doxorubicin |

| A549 | Varies | Not specified |

In these assays, the compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

- Dengue Virus Inhibition : A study synthesized multiple thiazole derivatives, including this compound, which showed effective inhibition of dengue virus protease activity in vitro. The results indicated that structural modifications could enhance antiviral potency .

- Antitumor Effects : Another investigation into the anticancer properties revealed that certain thiazole compounds could significantly reduce tumor growth in xenograft models, reinforcing their clinical potential .

Q & A

Q. Conflicting bioactivity results between in vitro and in vivo studies: How to reconcile?

- Methodology :

- Assess pharmacokinetic parameters (e.g., LogP >3.5 improves membrane permeability) using shake-flask assays .

- Conduct metabolite profiling (LC-HRMS) to identify inactive degradation products in vivo .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.